![molecular formula C17H19N3O B7663504 (2R)-2-(imidazo[1,2-a]pyridin-3-ylmethylamino)-3-phenylpropan-1-ol](/img/structure/B7663504.png)
(2R)-2-(imidazo[1,2-a]pyridin-3-ylmethylamino)-3-phenylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(imidazo[1,2-a]pyridin-3-ylmethylamino)-3-phenylpropan-1-ol, also known as IPMP or Imidazo[1,2-a]pyridin-3-ylmethylamino-phenylpropanol, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. IPMP is a chiral molecule that has a unique structure with an imidazo[1,2-a]pyridine ring system, a phenyl group, and a hydroxyl group.
Mecanismo De Acción
The mechanism of action of (2R)-2-(imidazo[1,2-a]pyridin-3-ylmethylamino)-3-phenylpropan-1-ol is not fully understood. However, studies have shown that it acts by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. It also inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, this compound has been shown to inhibit the replication of HIV and influenza viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, tumor growth, and viral replication in vitro and in vivo. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in animal models of inflammation. It has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. In addition, this compound has been shown to inhibit the replication of HIV and influenza viruses in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R)-2-(imidazo[1,2-a]pyridin-3-ylmethylamino)-3-phenylpropan-1-ol has several advantages for lab experiments. It is a potent and selective inhibitor of various enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. It is also relatively easy to synthesize and purify. However, this compound has some limitations for lab experiments. It is a chiral molecule that exists as a diastereomeric mixture of (2R)- and (2S)-isomers, which can complicate experiments that require the use of a specific isomer. In addition, this compound has limited solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on (2R)-2-(imidazo[1,2-a]pyridin-3-ylmethylamino)-3-phenylpropan-1-ol. One direction is to study the structure-activity relationship (SAR) of this compound to identify more potent and selective analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound to optimize its use as a drug candidate. Additionally, this compound could be studied as a potential therapeutic agent for other diseases such as autoimmune diseases and neurodegenerative diseases. Finally, the use of this compound in combination with other drugs could be explored to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of (2R)-2-(imidazo[1,2-a]pyridin-3-ylmethylamino)-3-phenylpropan-1-ol is a complex process that involves several steps. The most common method of synthesizing this compound is through the reaction of 2-amino-3-phenylpropan-1-ol with imidazo[1,2-a]pyridine-3-carboxaldehyde. This reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid and yields this compound as a diastereomeric mixture of (2R)- and (2S)-isomers. The diastereomeric mixture can be separated using various methods such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
(2R)-2-(imidazo[1,2-a]pyridin-3-ylmethylamino)-3-phenylpropan-1-ol has potential applications in various fields of scientific research. One of the primary areas of research is in the field of medicinal chemistry. This compound has been shown to have potent anti-inflammatory, anti-tumor, and anti-viral activities. It has been studied as a potential drug candidate for the treatment of various diseases such as cancer, HIV, and influenza.
Propiedades
IUPAC Name |
(2R)-2-(imidazo[1,2-a]pyridin-3-ylmethylamino)-3-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-13-15(10-14-6-2-1-3-7-14)18-11-16-12-19-17-8-4-5-9-20(16)17/h1-9,12,15,18,21H,10-11,13H2/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELBCOPFZDPZTA-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NCC2=CN=C3N2C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CO)NCC2=CN=C3N2C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-methoxy-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7663436.png)

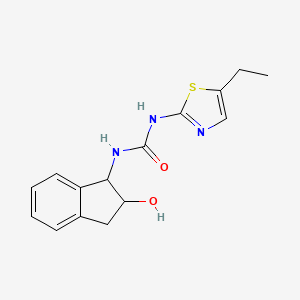
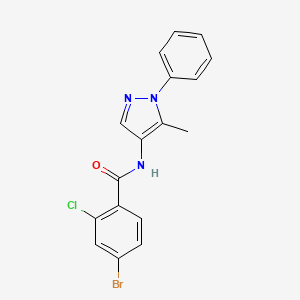
![(2R)-2-[(2,6-dimethyloxan-4-yl)amino]-3-phenylpropan-1-ol](/img/structure/B7663459.png)
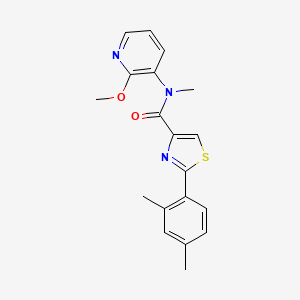
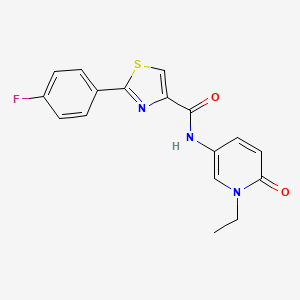
![N,5-dimethyl-1-(4-methylphenyl)-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7663492.png)
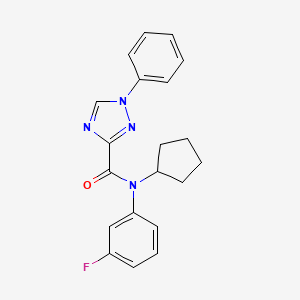
![2-(difluoromethoxy)-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7663501.png)
![N-[3-[acetyl(methyl)amino]phenyl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7663505.png)
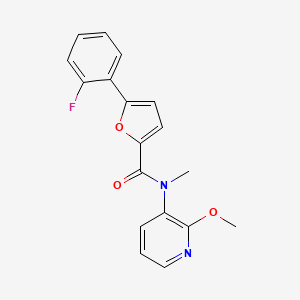
![N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B7663516.png)
![4-(difluoromethyl)-1-(2-methylpropyl)-N-[(3-sulfamoylphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B7663518.png)
